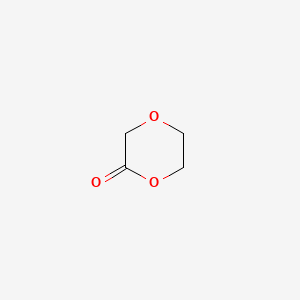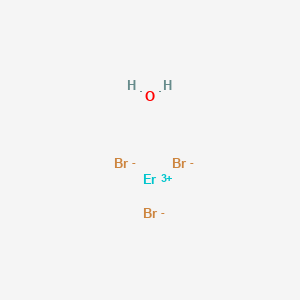
Sodium hexabromorhodate(III) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexabromorhodate(III) hydrate is a chemical compound with the formula Na₃RhBr₆·xH₂O. It is a coordination complex of rhodium in the +3 oxidation state, with bromide ions and water molecules as ligands. This compound is known for its applications in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexabromorhodate(III) hydrate can be synthesized by reacting rhodium(III) chloride with an excess of sodium bromide in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows:
RhCl3+6NaBr+xH2O→Na3RhBr6⋅xH2O+3NaCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, concentration, and pH. The product is then purified through crystallization and filtration processes to obtain high-purity this compound.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions where rhodium changes its oxidation state.
Substitution Reactions: The bromide ligands in this compound can be substituted with other ligands such as chloride or iodide under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize rhodium(III) to higher oxidation states.
Reducing Agents: Sodium borohydride or hydrazine can reduce rhodium(III) to lower oxidation states.
Substitution Reagents: Halide salts such as sodium chloride or sodium iodide can be used for ligand substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state rhodium complexes.
Reduction Products: Lower oxidation state rhodium complexes.
Substitution Products: Complexes with different halide ligands.
Scientific Research Applications
Sodium hexabromorhodate(III) hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials and as a precursor for other rhodium-based compounds.
Mechanism of Action
The mechanism of action of sodium hexabromorhodate(III) hydrate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include ligand exchange, redox reactions, and coordination with biological molecules.
Comparison with Similar Compounds
Sodium hexachlororhodate(III): Similar structure but with chloride ligands instead of bromide.
Sodium hexaiodorhodate(III): Similar structure but with iodide ligands instead of bromide.
Sodium hexabromopalladate(II): Similar structure but with palladium instead of rhodium.
Uniqueness: Sodium hexabromorhodate(III) hydrate is unique due to the specific properties imparted by the bromide ligands and the rhodium center. These properties include distinct redox behavior, catalytic activity, and potential biological interactions that differ from its chloride and iodide analogs.
Properties
IUPAC Name |
trisodium;hexabromorhodium(3-);hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.3Na.H2O.Rh/h6*1H;;;;1H2;/q;;;;;;3*+1;;+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLQOXLAAOOAFO-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].[Na+].Br[Rh-3](Br)(Br)(Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H2Na3ORh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














